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Compound of Interest

Compound Name: LY 221501

Cat. No.: B10752622 Get Quote

An overview of the non-clinical and clinical safety evaluation of the p38 MAPK inhibitor,

Ralimetinib (LY222851), intended for researchers, scientists, and drug development

professionals.

Introduction
Ralimetinib (also known as LY222851) is a selective, orally administered small-molecule

inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling

pathway is implicated in the cellular response to stress and plays a crucial role in the

production of pro-inflammatory cytokines, cell proliferation, and survival.[1] Its dysregulation is

associated with various diseases, including cancer. Ralimetinib was developed by Eli Lilly and

Company to target this pathway for potential therapeutic intervention in oncology. This technical

guide provides a comprehensive overview of the publicly available safety and toxicity data for

Ralimetinib, compiled from preclinical and clinical studies.

Mechanism of Action
Ralimetinib is a potent and selective inhibitor of the α and β isoforms of p38 MAPK.[1] It

functions by competitively binding to the ATP-binding pocket of the p38 MAPK enzyme, thereby

preventing its phosphorylation and subsequent activation of downstream signaling cascades.[1]

This inhibition leads to a reduction in the production of inflammatory cytokines and can induce

apoptosis in cancer cells, as well as potentially enhance the efficacy of other chemotherapeutic

agents.[3]
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Below is a diagram illustrating the simplified p38 MAPK signaling pathway and the point of

intervention by Ralimetinib.
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Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of Ralimetinib.

Preclinical Safety and Toxicology
Detailed quantitative data from preclinical toxicology studies for Ralimetinib, such as LD50

(median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) values from animal

studies, are not extensively available in the public domain. Preclinical studies have

demonstrated the in vivo efficacy of Ralimetinib in various human cancer xenograft models,
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including glioblastoma, multiple myeloma, breast, ovarian, and lung cancer.[1] An integrated

preclinical pharmacokinetic and pharmacodynamic modeling approach was used to determine

the human targeted exposure needed for efficacy.[1] However, specific details of the safety

pharmacology, repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive and

developmental toxicity studies have not been publicly released.

Clinical Safety and Tolerability
The primary source of clinical safety data for Ralimetinib comes from a first-in-human, Phase I

dose-escalation study (NCT01463298).[1] This study evaluated the safety, tolerability, and

pharmacokinetics of Ralimetinib in patients with advanced cancer.

Experimental Protocol: Phase I Study (NCT01463298)
The study followed a 3+3 dose-escalation design.[1] Eighty-nine patients with advanced solid

tumors were enrolled across 11 dose levels, ranging from 10 mg to 560 mg, administered orally

every 12 hours for 14 days in a 28-day cycle.[1] The study also included a cohort receiving

Ralimetinib in combination with tamoxifen.[1] Safety assessments were conducted throughout

the study, with dose-limiting toxicities (DLTs) being the primary determinant for dose escalation.

DLTs were defined as specific hematological and non-hematological toxicities of grade 3 or

higher that were considered possibly related to the study drug.[4]

Below is a workflow diagram for the dose-escalation phase of the clinical trial.
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Caption: 3+3 Dose-escalation workflow for the Phase I clinical trial of Ralimetinib.
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Adverse Events
The most frequently reported adverse events possibly related to Ralimetinib in the Phase I

study were generally mild to moderate in severity.[1]

Table 1: Most Common Treatment-Related Adverse Events in the Phase I Study of Ralimetinib

Adverse Event

Rash

Fatigue

Nausea

Constipation

Pruritus (itching)

Vomiting

Anorexia

Tremor

Dizziness

Source: Adapted from Patnaik A, et al. Clin Cancer Res. 2016.[1][5]

Dose-Limiting Toxicities and Maximum Tolerated Dose
The initial maximum tolerated dose (MTD) was determined to be 420 mg twice daily.[4]

However, due to the frequency of intolerable side effects at this dose, including tremor,

dizziness, and rash, the MTD was subsequently revised.[4]

Table 2: Dose-Limiting Toxicities and MTD Determination

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://aacrjournals.org/clincancerres/article/22/5/1095/79601/A-First-in-Human-Phase-I-Study-of-the-Oral-p38
https://aacrjournals.org/clincancerres/article/22/5/1095/79601/A-First-in-Human-Phase-I-Study-of-the-Oral-p38
https://www.researchgate.net/publication/284185680_A_First-in-Human_Phase_I_Study_of_the_Oral_p38_MAPK_Inhibitor_Ralimetinib_LY2228820_Dimesylate_in_Patients_with_Advanced_Cancer
https://aacrjournals.org/clincancerres/article-pdf/22/5/1095/2034018/1095.pdf
https://aacrjournals.org/clincancerres/article-pdf/22/5/1095/2034018/1095.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10752622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dose Level
Key Toxicities
Observed

DLTs MTD Decision

420 mg BID

High frequency of
grade 1/2 tremor
(28.6%), dizziness
(23.8%), and DLT-
equivalent rash
(22.2%)[4]

Not explicitly
stated as DLTs
leading to MTD in
the primary
publication, but
described as
intolerable side
effects.[4]

Initially declared
MTD, but later
revised due to
tolerability.[4]

300 mg BID

Grade 3 rash (in one

patient when

combined with

tamoxifen).[4]

Yes (in combination

therapy)[4]

Recommended Phase

II dose as a single

agent and in

combination with

tamoxifen.[1][4]

BID: Bis in die (twice a day)

Safety Findings from Phase Ib/II Study (NCT01663857)
A randomized, double-blind, placebo-controlled Phase Ib/II study evaluated Ralimetinib in

combination with gemcitabine and carboplatin in women with recurrent platinum-sensitive

ovarian cancer. In this study, the safety profile of the combination therapy was largely

consistent with the chemotherapy backbone alone. However, it was noted that Grade 3/4

elevated alanine aminotransferase (ALT) was more common in the Ralimetinib arm.

Summary and Conclusion
The available safety data for Ralimetinib (LY222851), primarily from a Phase I clinical trial,

suggest that the compound has an acceptable safety and tolerability profile at the

recommended Phase II dose of 300 mg twice daily.[1] The most common adverse events are

manageable and include rash, fatigue, and gastrointestinal symptoms.[1] Dose-limiting

toxicities were observed at higher doses, leading to the establishment of the MTD.
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A significant gap in the publicly available information is the lack of detailed preclinical toxicology

data, including studies on genotoxicity, carcinogenicity, and reproductive toxicity. For a

complete and comprehensive understanding of the safety and toxicity profile of Ralimetinib,

access to the full non-clinical dataset would be required. Researchers and drug development

professionals should consider the currently available clinical safety data in the context of this

data gap when evaluating the potential of Ralimetinib and other p38 MAPK inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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